molecular formula C20H19NO5 B2793711 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate CAS No. 946346-78-7

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2793711
CAS No.: 946346-78-7
M. Wt: 353.374
InChI Key: VXHMVDKJCXBCFA-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a complex organic compound that features an isoxazole ring, a tolyl group, and a methoxyphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy acetate moiety, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding biochemical processes .

Medicine

Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and methoxyphenoxy acetate moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N1,N2-bis(5-methylisoxazol-3-yl)oxalamide

Uniqueness

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is unique due to its combination of an isoxazole ring, a tolyl group, and a methoxyphenoxy acetate moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds .

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O3C_{21}H_{22}N_2O_3 with a molecular weight of 350.41 g/mol . The structure includes an oxazole ring, which is known for its diverse biological activities, and a methoxyphenoxy group that may enhance its pharmacological profile.

Antibacterial Activity

Research indicates that compounds containing oxazole rings often exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that modifications in the structure can lead to enhanced activity against specific bacterial strains .

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro studies reveal that it exhibits considerable activity against fungi such as Candida albicans and Fusarium oxysporum.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

This suggests that the compound could be a promising candidate for antifungal drug development .

Antitumor Activity

Preliminary studies indicate potential antitumor effects, particularly in cell lines associated with breast and colon cancer. The compound's mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies conducted on similar oxazole derivatives have indicated strong binding affinity to key enzymes involved in bacterial resistance mechanisms, suggesting a potential pathway for overcoming antibiotic resistance .
  • Crystal Structure Analysis : A detailed crystal structure analysis revealed that the compound forms stable hydrogen bonds within its molecular framework, which may contribute to its biological stability and activity .
  • Toxicity Profiling : Toxicity assessments using ToxCast data indicate that while the compound shows promising biological activity, it also requires careful evaluation of its safety profile across different biological systems .

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-14-6-8-15(9-7-14)19-10-16(21-26-19)12-25-20(22)13-24-18-5-3-4-17(11-18)23-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMVDKJCXBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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